N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features an indole moiety, a thiazolidinone ring, and a methoxybenzylidene group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-30-20-9-5-2-6-16(20)14-21-23(29)27(24(31)32-21)13-11-22(28)25-12-10-17-15-26-19-8-4-3-7-18(17)19/h2-9,14-15,26H,10-13H2,1H3,(H,25,28)/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVPUDIQKQPONY-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Condensation with Methoxybenzaldehyde: The thiazolidinone intermediate is then condensed with 2-methoxybenzaldehyde in the presence of a base to form the methoxybenzylidene derivative.
Coupling with Indole Derivative: The final step involves coupling the methoxybenzylidene-thiazolidinone with an indole derivative, such as tryptamine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the thiazolidinone ring could inhibit certain enzymes or proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety and a phenyl group, similar to the target compound.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound has a methoxynaphthalene group instead of the methoxybenzylidene group.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: This compound contains a chloro-carbazole moiety.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is unique due to the presence of the thiazolidinone ring and the methoxybenzylidene group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 441.5 g/mol. The structure features an indole moiety linked to a thiazolidinone ring, which is known for its diverse biological properties.
Antitumor Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant activity:
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 (Hepatocellular) | < 10 |
| Caco2 (Colorectal) | 8 |
| HCT116 (Colorectal) | 6 |
| PC3 (Prostate) | > 10 |
| MDA-MB 231 (Breast) | < 10 |
These findings suggest that the compound exhibits potent antitumor effects, particularly against colorectal cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key protein kinases such as DYRK1A and GSK3α/β. In vitro assays demonstrated that some derivatives of thiazolidinone can inhibit these kinases, suggesting a pathway for inducing apoptosis in cancer cells . The presence of the thiazole moiety is critical for enhancing cytotoxic activity, as indicated by structure-activity relationship (SAR) studies.
Case Studies
In a study focusing on the structural analogs of thiazolidinone derivatives, it was found that modifications to the indole and thiazolidinone rings significantly impacted their biological efficacy. For instance, compounds with electron-donating groups showed enhanced activity against specific cancer types .
Example Case Study: Compound Variants
A comparative analysis was conducted on several compounds derived from the original structure:
| Compound Variant | Activity Level | Notes |
|---|---|---|
| Variant A | High | Effective against HCT116 |
| Variant B | Moderate | Effective against Caco2 |
| Variant C | Low | Ineffective across all lines |
This analysis highlights the importance of chemical modifications in enhancing or diminishing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
